molecular formula C12H10BrNO3S2 B14915223 (5E)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

(5E)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B14915223
M. Wt: 360.3 g/mol
InChI Key: IUSHGDCYTFUOCP-ONNFQVAWSA-N
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Description

5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylidene group attached to a thiazolone ring, with additional functional groups such as bromine, ethoxy, and hydroxy groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-mercaptothiazol-4(5H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-(2-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one.

    Reduction: Formation of 5-(2-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-hydroxybenzonitrile: Shares the bromine and hydroxy functional groups but lacks the thiazolone ring and ethoxy group.

    5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but with a pyrimidinetrione ring instead of a thiazolone ring.

Uniqueness

5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one is unique due to its combination of functional groups and the presence of the thiazolone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10BrNO3S2

Molecular Weight

360.3 g/mol

IUPAC Name

(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10BrNO3S2/c1-2-17-9-3-6(7(13)5-8(9)15)4-10-11(16)14-12(18)19-10/h3-5,15H,2H2,1H3,(H,14,16,18)/b10-4+

InChI Key

IUSHGDCYTFUOCP-ONNFQVAWSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)Br)O

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=S)S2)Br)O

Origin of Product

United States

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